2-Keto-3-deoxy-d-gluconic acid
Overview
Description
2-Keto-3-deoxy-d-gluconic acid, also known as 4,5,6-trihydroxy-2-oxo-hexanoic acid, is a metabolite in the pentose phosphate pathway. It plays a crucial role in the metabolism of glucose and gluconic acid in various microorganisms, including some strains of Pseudomonas and Escherichia coli. This compound is also an important intermediate in the degradation of polygalacturonates in Erwinia chrysanthemi .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Keto-3-deoxy-d-gluconic acid can be synthesized enzymatically from d-gluconate using gluconate dehydratase from Thermoproteus tenax. This enzyme can be recombinantly overproduced in Escherichia coli and purified by precipitation steps. The enzyme converts d-gluconate to stereochemically pure this compound, which can then be separated from the protein by ultrafiltration .
Industrial Production Methods: The industrial production of this compound typically involves the enzymatic dehydration of d-gluconate. This process can be carried out with a crude enzyme preparation and the compound is purified on a Dowex 1 formate column and crystallized as a potassium salt .
Chemical Reactions Analysis
Types of Reactions: 2-Keto-3-deoxy-d-gluconic acid undergoes various chemical reactions, including:
Reduction: It can be reduced to form 3-deoxy-d-mannonate using NAD(P)H-dependent reductase.
Oxidation: It can be oxidized in the presence of specific oxidizing agents.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Reduction: NADH or NADPH as electron donors.
Oxidation: Various oxidizing agents depending on the desired product.
Substitution: Specific reagents that facilitate the replacement of functional groups.
Major Products:
Reduction: 3-deoxy-d-mannonate.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: Products with substituted functional groups.
Scientific Research Applications
2-Keto-3-deoxy-d-gluconic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemicals.
Biology: It plays a role in the metabolism of glucose and gluconic acid in microorganisms.
Medicine: It is studied for its potential therapeutic applications.
Mechanism of Action
2-Keto-3-deoxy-d-gluconic acid exerts its effects through its role as an intermediate in metabolic pathways. It is involved in the pentose phosphate pathway, which generates NADPH and pentoses. In bacteria, it is further converted to pyruvate and d-glyceraldehyde-3-phosphate, which enter the tricarboxylic acid cycle and the lower part of the glycolytic pathway .
Comparison with Similar Compounds
- 2-Keto-3-deoxy-6-phosphogluconic acid
- 2-Keto-d-gluconic acid
- 3-Deoxy-d-erythro-2-hexulosonic acid
Comparison: 2-Keto-3-deoxy-d-gluconic acid is unique due to its specific role in the pentose phosphate pathway and its involvement in the metabolism of glucose and gluconic acid in various microorganisms. Its enzymatic synthesis from d-gluconate using gluconate dehydratase is also a distinctive feature .
Properties
IUPAC Name |
(4R,5R)-4,5,6-trihydroxy-2-oxohexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,5,7-8,10H,1-2H2,(H,11,12)/t3-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAMZTWLKIDIOP-NQXXGFSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](CO)O)O)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201344318 | |
Record name | 2-Oxo-3-deoxygalactonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201344318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Keto-3-deoxy-D-gluconic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001353 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56742-44-0, 17510-99-5 | |
Record name | 2-Oxo-3-deoxygalactonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056742440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxo-3-deoxygalactonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201344318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Keto-3-deoxy-D-gluconic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001353 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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